Anticancer agent 207
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 207, also known as compound 10b, is a potent anticancer compound that binds to the NRAS RNA G-quadruplex with a dissociation constant (K_D) value of 2.31 µM . This compound exhibits cytotoxicity and decreases the expression of the NRAS protein, showing significant antitumor activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 207 involves the design and synthesis of novel quindoline derivatives with fork-shaped side chains . The specific synthetic routes and reaction conditions are detailed in the research by Jia-Wei Sun et al., which includes the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, continuous flow synthesis has been demonstrated for the production of anticancer drugs . This method allows for the preparation of multigram quantities of anticancer drugs and their building blocks in a short time, making it a potential approach for the industrial production of this compound.
化学反应分析
Types of Reactions
Anticancer agent 207 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines.
科学研究应用
Anticancer agent 207 has a wide range of scientific research applications, including:
作用机制
Anticancer agent 207 exerts its effects by binding to the NRAS RNA G-quadruplex, which leads to the stabilization of this structure and the repression of oncogene NRAS translation . This results in decreased expression of the NRAS protein, which is crucial for the survival and proliferation of cancer cells . The molecular targets and pathways involved include the NRAS protein and its associated signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds to Anticancer agent 207 include other quindoline derivatives and nitrogen-containing heterocycles that exhibit anticancer activity . Examples include:
- Quinolone-based compounds
- Carbazole-based compounds
- Pyridine-based compounds
- Imidazole-based compounds
Uniqueness
This compound is unique due to its specific binding affinity to the NRAS RNA G-quadruplex and its potent cytotoxic effects on NRAS-mutant melanoma cells . This specificity and potency make it a promising candidate for further development as an anticancer therapeutic agent.
属性
分子式 |
C29H39FN4O2 |
---|---|
分子量 |
494.6 g/mol |
IUPAC 名称 |
N'-[2-[3-(dibutylamino)propoxy]-7-fluoro-[1]benzofuro[3,2-b]quinolin-11-yl]propane-1,3-diamine |
InChI |
InChI=1S/C29H39FN4O2/c1-3-5-15-34(16-6-4-2)17-8-18-35-22-10-11-25-23(20-22)27(32-14-7-13-31)29-28(33-25)24-19-21(30)9-12-26(24)36-29/h9-12,19-20H,3-8,13-18,31H2,1-2H3,(H,32,33) |
InChI 键 |
SHODVUUAZDFBHN-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)CCCOC1=CC2=C(C=C1)N=C3C4=C(C=CC(=C4)F)OC3=C2NCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。